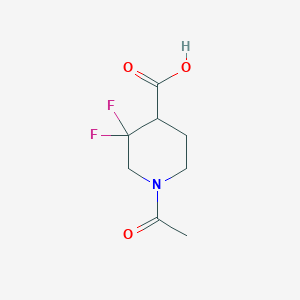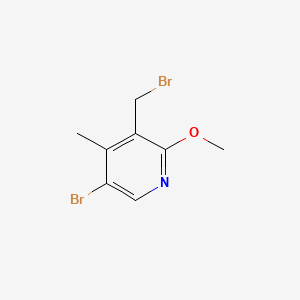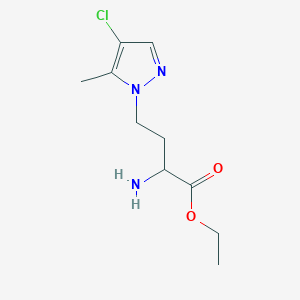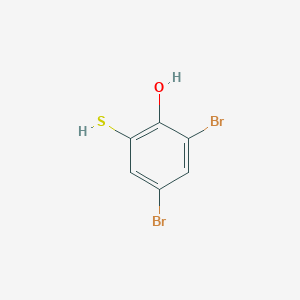
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C4H9FO3S It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the reaction of 2-hydroxy-2-methylpropane-1-sulfonyl chloride with a fluoride source such as potassium fluoride or cesium fluoride can yield the desired sulfonyl fluoride. The reaction typically requires anhydrous conditions and may be carried out in solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a base such as triethylamine to facilitate the fluorination process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions due to its reactivity with nucleophilic amino acid residues.
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of functional materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-methylpropane-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is structurally similar but lacks the sulfonyl fluoride group.
Sulfonyl Chlorides: These compounds are precursors to sulfonyl fluorides and share similar reactivity but differ in their leaving groups.
Uniqueness
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective covalent modification of biological molecules .
Propiedades
Fórmula molecular |
C4H9FO3S |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-methylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO3S/c1-4(2,6)3-9(5,7)8/h6H,3H2,1-2H3 |
Clave InChI |
LNYSBADLCNXWNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)







